6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is classified under pyrrolo-pyrimidine derivatives, which are known for their potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity.
The compound can be synthesized through various chemical reactions involving simple starting materials such as arylglyoxals and barbituric acid derivatives. Research indicates that these compounds are of significant interest for their pharmacological properties, including anti-cancer activities and inhibition of specific kinases like Focal Adhesion Kinases (FAK) and Pyk2 .
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine belongs to the broader category of pyrimidine derivatives. These compounds are characterized by a fused bicyclic structure that includes both pyrrole and pyrimidine rings. The classification is critical for understanding their reactivity and potential biological interactions.
The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine can be achieved through several methods:
The synthesis process is monitored using thin-layer chromatography to ensure completion and purity of the products. The simplicity and efficiency of these methods make them attractive for further development in pharmaceutical applications.
The molecular structure of 6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine features a bicyclic arrangement consisting of a pyrrole ring fused to a pyrimidine ring. The compound's structural formula can be represented as follows:
Key structural data include:
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine can participate in various chemical reactions typical for nitrogen-containing heterocycles:
The reactivity profile of this compound allows it to be modified into various derivatives that may exhibit enhanced pharmacological properties or specificity towards biological targets.
The mechanism of action for compounds derived from 6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine often involves inhibition of specific kinases such as FAK and Pyk2. These kinases play crucial roles in cellular signaling pathways related to cell proliferation, migration, and survival.
Research indicates that these compounds can significantly inhibit kinase activity, leading to reduced tumor growth and metastasis in various cancer models. For instance, certain derivatives have shown IC50 values below 40 nM in antiproliferative assays .
6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine derivatives are primarily explored for their potential applications in:
The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core emerged as a synthetically accessible heterocyclic system in the mid-1960s through pioneering work by Scheradsky, who developed ring-closure strategies using amino-substituted pyrroles and guanidine derivatives [5]. Early synthetic routes were limited by harsh conditions and low yields, restricting pharmacological exploration. The late 2000s witnessed significant methodological advancements, including palladium-catalyzed annulations and solid-phase approaches using KF/alumina catalysts, enabling efficient generation of diverse substitution patterns [5]. This synthetic renaissance coincided with the scaffold's recognition as a privileged structure in kinase inhibitor development. By 2012, its application expanded beyond oncology with the discovery of GPR119 agonists for type 2 diabetes management, exemplified by GSK1104252A, which demonstrated excellent pharmacokinetic properties in rodent models [4]. The past decade has seen focused structure-activity relationship (SAR) studies optimizing this core for selective kinase inhibition, particularly against oncology targets like ATR, CDK2, and CSF1R [1] [6] [8].
This partially saturated bicyclic system serves as a strategic bioisostere for purine nucleobases, replicating critical hydrogen-bonding features while introducing distinct physicochemical and conformational properties. The scaffold retains the N1 and C2 positions analogous to purine's N9 and C8, enabling similar interactions with ATP-binding sites, but replaces the imidazole ring with a saturated pyrrolidine moiety [5]. This modification reduces planar rigidity, enhancing adaptability to diverse kinase pockets. Crucially, the C5-C6 single bond allows pseudo-ring puckering, modulating solvent exposure of substituents and enabling optimal vector alignment for targeting specific hydrophobic regions. Comparative studies demonstrate that derivatives like the CDK2 inhibitor 3h (IC₅₀ = 82 nM) achieve >200-fold selectivity over CDK1/4/6/7/9 by exploiting subtle ATP-pocket differences inaccessible to purine-based analogs [2]. Similarly, pyrrolopyrimidine-based CSF1R inhibitors achieve nanomolar potency (e.g., 18h, IC₅₀ = 5.14 nM) with minimal off-target activity against FLT3, cKIT, and PDGFRα/β [6].
Table 1: Comparative Bioisosteric Properties of Purine vs. 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine
Property | Purine | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine | Pharmacological Impact |
---|---|---|---|
Planarity | Fully planar | Non-planar (puckered C5-C6 bond) | Enhanced kinase selectivity |
H-bond Donor Capacity | 1 (N9-H) | 1-2 (N1-H, optionally N3-H) | Tunable ATP-binding affinity |
Dipole Moment | ~3.5 D | ~2.8 D | Improved membrane permeability |
logP (unsubstituted) | -0.04 | 0.92 | Optimizable lipophilicity for CNS penetration |
Synthetic Flexibility | Limited C8 modification | Multiple vectors (C2, C4, N5, C6) | Diverse SAR exploration |
The pharmacological versatility of this scaffold arises from three key structural features:1. Multidirectional Substitution Vectors: Four strategic positions enable pharmacophore diversification:- C2: Tolerates aryl/heteroaryl groups (e.g., 4-(trifluoromethyl)phenyl in CSF1R inhibitor 8a), enabling π-stacking with gatekeeper residues [6].- C4: Oxygen/nitrogen linkers connect solubilizing groups (e.g., methylsulfonylpiperidine in CDK2 inhibitor 3a), balancing potency and pharmacokinetics [2].- N5: Alkylation site for metabolic stabilization (e.g., glycosylation in compound 14 enhancing aqueous solubility) [9].- C6: Methyl/cyclopropyl groups project into hydrophobic pockets (e.g., spirocyclopropyl in ATR inhibitor 5g) [8].
Tautomeric Adaptability: The pyrimidine ring exists in two dominant tautomeric states (1H- and 3H-), allowing adaptation to both proton-donor and acceptor environments in kinase hinges. Energy calculations indicate the 1H-tautomer predominates (ΔG = -2.3 kcal/mol), facilitating N1-H···O=C interactions with backbone residues like Leu83 in CDK2 [9].
Chirality & Conformation: The saturated pyrrolidine ring introduces a chiral center at C6a, with (R)-enantiomers typically exhibiting 10-50× higher potency due to preferential binding conformations. Molecular dynamics simulations reveal the pyrrolidine ring's endo conformation positions C6 substituents optimally for hydrophobic contact with allosteric pockets [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: